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Compound of Interest

Compound Name: 6-Oxa-1-azaspiro[3.3]heptane

Cat. No.: B1441835 Get Quote

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced

pharmacological profiles is relentless. A significant strategy in lead optimization involves the

use of bioisosteres—substituents or groups with similar physical or chemical properties that

produce broadly similar biological effects. Among the most promising emerging bioisosteres are

strained spirocyclic systems. 6-Oxa-1-azaspiro[3.3]heptane, a unique heterocyclic scaffold,

has garnered substantial attention as a versatile building block.[1][2]

This guide offers a comprehensive overview of the physicochemical properties, synthesis, and

applications of 6-Oxa-1-azaspiro[3.3]heptane, tailored for researchers, scientists, and drug

development professionals. Its primary advantage lies in its inherent three-dimensionality,

which provides a stark contrast to the planar structures of common aromatic systems.[3] This

unique spatial arrangement of functional groups is a powerful tool for fine-tuning a molecule's

conformational and physicochemical properties, making it an attractive replacement for

traditional motifs like piperidine and morpholine.[4][5][6]

Molecular Structure and Chemical Identifiers
The structure of 6-Oxa-1-azaspiro[3.3]heptane consists of a four-membered azetidine ring

and a four-membered oxetane ring fused at a single, shared spiro-carbon atom. This

arrangement imparts significant ring strain and a rigid, well-defined three-dimensional

geometry.

Caption: 2D structure of 6-Oxa-1-azaspiro[3.3]heptane.
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Chemical Identifiers:

IUPAC Name: 6-oxa-1-azaspiro[3.3]heptane[7]

CAS Number: 1046153-00-7[7]

Molecular Formula: C₅H₉NO[7]

InChI: InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2[7]

InChIKey: BCIIWQHRWPXARK-UHFFFAOYSA-N[7]

SMILES: C1CNC12COC2[7]

Physicochemical Properties: A Quantitative
Overview
The utility of 6-Oxa-1-azaspiro[3.3]heptane in drug design is directly linked to its distinct

physicochemical properties. These parameters influence critical ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) characteristics such as solubility, permeability,

and metabolic stability.
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Property Value Source
Significance in
Drug Discovery

Molecular Weight 99.13 g/mol [7]

Adheres to Lipinski's

Rule of Five, favorable

for oral bioavailability.

XLogP3 -0.6 [7]

Indicates high

hydrophilicity, which

can improve aqueous

solubility.

pKa (Predicted) 9.73 ± 0.20 [8]

The basicity of the

secondary amine is

crucial for target

interaction and salt

formation.

Boiling Point
164.1 - 165.7 °C at

760 mmHg
[8][9]

Standard physical

property for

characterization and

purification.

Density 1.12 g/cm³ [8]

Physical constant for

handling and

formulation.

Polar Surface Area

(PSA)
21.3 Å² [7]

Low PSA suggests

good potential for cell

membrane

permeability.

Flash Point 51.2 °C [8]

Important for safety

and handling

protocols.

Expert Insights: The combination of a low LogP value and a relatively low Polar Surface Area is

particularly noteworthy. Typically, high polarity (low LogP) correlates with poor membrane

permeability. However, the compact, three-dimensional structure of the spirocycle can shield
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some of the polarity, potentially allowing it to achieve a favorable balance of aqueous solubility

and cell permeability, a common challenge in drug development.[3]

Synthesis and Experimental Protocols
The synthesis of azaspiro[3.3]heptanes has been an active area of research, with several

scalable routes now available. Early methods often faced challenges, but newer protocols have

improved efficiency and accessibility.[2][4] A common strategy involves the construction of the

dual-ring system from commercially available starting materials.

One robust approach begins with tribromoneopentyl alcohol (TBNPA), a widely used flame

retardant.[10]

Tribromoneopentyl Alcohol (TBNPA)

3,3-bis(bromomethyl)oxetane (BBMO)

NaOH (aq)
Schotten-Baumann

6-(2-Fluoro-4-nitrophenyl)-
2-oxa-6-azaspiro[3.3]heptane

NaOH, Sulfolane
80°C

2-Fluoro-4-nitroaniline

Click to download full resolution via product page

Caption: Simplified workflow for a derivative synthesis.

Protocol: Synthesis of 3,3-bis(bromomethyl)oxetane
(BBMO)
This protocol is adapted from a scalable process for a key intermediate used in the synthesis of

6-Oxa-1-azaspiro[3.3]heptane derivatives.[10][11]
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Causality: The Schotten-Baumann conditions (using a strong base like NaOH in a two-phase

system) are ideal for the intramolecular Williamson ether synthesis required to form the

oxetane ring from the alcohol and one of the bromo-methyl groups. This method is robust and

scalable.

Methodology:

Reaction Setup: A solution of tribromoneopentyl alcohol (TBNPA) is prepared in an

appropriate organic solvent.

Base Addition: An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the

TBNPA solution under vigorous stirring. The reaction is typically performed at a controlled

temperature.

Ring Closure: The hydroxide facilitates the deprotonation of the alcohol, which then acts as a

nucleophile to displace one of the adjacent bromide ions, closing the four-membered

oxetane ring.

Workup and Purification: After the reaction is complete, the organic layer is separated,

washed, and dried. The crude product is then purified by distillation to yield 3,3-

bis(bromomethyl)oxetane (BBMO) with high purity (>95%).[10]

This BBMO intermediate is a versatile electrophile for subsequent reactions, such as alkylation

of anilines or other nucleophiles, to form the final azaspiro[3.3]heptane core.[10]

Role in Drug Discovery: A Superior Bioisostere
The spiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for common

saturated heterocycles like piperidine and morpholine, as well as for bulky groups like gem-

dimethyl or tert-butyl.[1][5] Its incorporation can lead to significant improvements in key drug-

like properties.

Enhanced Solubility and Reduced Lipophilicity: Replacing a piperidine or piperazine ring with

a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (lower

logD).[6] For instance, in the development of the MCHr1 antagonist AZD1979, the spiro-

morpholine analogue exhibited a significantly lower logD (-1.2 units) and higher basicity
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compared to its parent morpholine compound, all while maintaining permeability and

avoiding hERG inhibition.[6][12]

Improved Metabolic Stability: The quaternary spiro-carbon is not susceptible to metabolic

oxidation, a common liability for other cyclic systems. This can block common metabolic

pathways, leading to improved in vivo stability and a better pharmacokinetic profile.[1]

Increased Three-Dimensionality (Fsp³): The rigid, non-planar structure increases the fraction

of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with a higher

probability of success in clinical development, as it often leads to improved selectivity and

better binding complementarity with protein targets.[3]

Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), 6-Oxa-1-azaspiro[3.3]heptane and its salts are

considered hazardous chemicals. Proper laboratory safety protocols must be strictly followed.

Hazards: The hemioxalate salt is classified as causing skin irritation, serious eye irritation,

and potential respiratory irritation.[13][14] The free base is a flammable liquid and vapor.[15]

Handling: Use in a well-ventilated area or outdoors.[13] Wear appropriate personal protective

equipment (PPE), including gloves, protective clothing, and eye/face protection.[16] Avoid

breathing dust, fumes, or vapors and prevent contact with skin and eyes.[13][16]

Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.

[8][16] Keep the container tightly closed.[13] For long-term stability, refrigeration (2-8°C) is

often recommended.[8][9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[13][16]

Conclusion
6-Oxa-1-azaspiro[3.3]heptane is more than just a novel chemical entity; it is a powerful tool

for medicinal chemists. Its unique combination of high three-dimensionality, increased polarity,

and metabolic stability makes it an exceptional building block for overcoming common

challenges in drug design. By serving as a superior bioisostere for traditional cyclic amines, this
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strained spirocycle offers a validated strategy to enhance the physicochemical and

pharmacokinetic properties of lead compounds, ultimately increasing their potential for clinical

success. As synthetic routes become more accessible and its benefits are further

demonstrated, the presence of the 6-Oxa-1-azaspiro[3.3]heptane scaffold in the next

generation of therapeutics is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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